Z-LRGG-AMC

Deubiquitinase Isopeptidase T Kinetic Characterization

Z-LRGG-AMC (Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin) is a small synthetic fluorogenic tetrapeptide substrate designed to mimic the C-terminal LRGG motif of ubiquitin. It is cleaved by isopeptidase T (IPaseT), certain ubiquitin C-terminal hydrolases (UCHs), and viral papain-like proteases (PLpro) such as those from SARS-CoV and SARS-CoV-2.

Molecular Formula C34H44N8O8
Molecular Weight 692.8 g/mol
Cat. No. B12385867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-LRGG-AMC
Molecular FormulaC34H44N8O8
Molecular Weight692.8 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CNC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)OCC3=CC=CC=C3
InChIInChI=1S/C34H44N8O8/c1-20(2)14-26(42-34(48)49-19-22-8-5-4-6-9-22)32(47)41-25(10-7-13-37-33(35)36)31(46)39-17-28(43)38-18-29(44)40-23-11-12-24-21(3)15-30(45)50-27(24)16-23/h4-6,8-9,11-12,15-16,20,25-26H,7,10,13-14,17-19H2,1-3H3,(H,38,43)(H,39,46)(H,40,44)(H,41,47)(H,42,48)(H4,35,36,37)/t25-,26-/m0/s1
InChIKeyUJBADKZGUTUILD-UIOOFZCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Z-LRGG-AMC: A Ubiquitin C‑Terminal Mimetic Fluorogenic Substrate for Isopeptidase T and PLpro Activity Assays


Z-LRGG-AMC (Z-Leu-Arg-Gly-Gly-7-amino-4-methylcoumarin) is a small synthetic fluorogenic tetrapeptide substrate designed to mimic the C-terminal LRGG motif of ubiquitin. It is cleaved by isopeptidase T (IPaseT), certain ubiquitin C-terminal hydrolases (UCHs), and viral papain-like proteases (PLpro) such as those from SARS-CoV and SARS-CoV-2 [1]. Upon enzymatic cleavage of the amide bond between glycine and AMC, the fluorescent reporter 7-amino-4-methylcoumarin is released, enabling continuous real-time monitoring of enzyme activity with excitation/emission maxima of 340–360/440–460 nm [2]. Unlike full-length ubiquitin-based substrates (e.g., Ub-AMC), Z-LRGG-AMC offers a simplified, cost-effective model system for probing the minimal recognition determinants of deubiquitinating enzymes (DUBs) and for high-throughput inhibitor screening .

Why Z-LRGG-AMC Cannot Be Replaced by Z-RLRGG-AMC, Ub-AMC, or Generic AMC Substrates in Deubiquitinase Assays


The LRGG motif is the minimal recognition element for isopeptidase T, yet subtle alterations in peptide length or N-terminal protection profoundly alter both catalytic efficiency and biological context. While the pentapeptide Z-RLRGG-AMC exhibits a ~5.3‑fold higher kcat/Km (95 M⁻¹s⁻¹) for IPaseT compared to Z-LRGG-AMC (18 M⁻¹s⁻¹), this increased efficiency is offset by a 2.6‑fold higher Km (4100 μM vs. 846 μM) in the presence of ubiquitin, indicating altered substrate recognition and potential for different inhibitor profiles [1]. Conversely, the full‑length Ub-AMC substrate is cleaved by SARS-CoV PLpro with a catalytic efficiency (13,100 M⁻¹s⁻¹) that is 220‑fold greater than that for Z-LRGG-AMC, underscoring the fact that the tetrapeptide alone fails to recapitulate the full binding energy and conformational context of the ubiquitin fold [2]. Furthermore, generic AMC substrates lacking the LRGG sequence (e.g., Z-FR-AMC, Boc-VPR-AMC) are designed for entirely different protease families (cathepsins, thrombin) and show no meaningful cleavage by IPaseT or PLpro [3]. These quantitative and functional divergences preclude the simple interchange of in‑class fluorogenic peptides without compromising assay validity, kinetic interpretation, or inhibitor discovery outcomes.

Quantitative Differentiation of Z-LRGG-AMC: Kinetic, Selectivity, and Practical Evidence Against Closest Comparators


Catalytic Efficiency for Isopeptidase T: Z-LRGG-AMC vs. Z-RLRGG-AMC

In a head‑to‑head kinetic comparison using purified isopeptidase T (IPaseT), Z-LRGG-AMC displays a catalytic efficiency (kcat/Km) of 18 M⁻¹s⁻¹, whereas the pentapeptide analog Z-RLRGG-AMC exhibits a higher value of 95 M⁻¹s⁻¹ [1]. This 5.3‑fold difference reflects the contribution of the additional N‑terminal arginine residue to enzyme recognition. However, in the presence of its physiological activator ubiquitin, the apparent Km for Z-LRGG-AMC is 846 μM—more than 4.8‑fold lower than the 4100 μM observed for Z-RLRGG-AMC—indicating that Z-LRGG-AMC retains a more favorable binding affinity under ubiquitin‑activated conditions [1].

Deubiquitinase Isopeptidase T Kinetic Characterization

Catalytic Efficiency for SARS-CoV PLpro: Z-LRGG-AMC vs. Ub-AMC

When assayed with SARS-CoV papain‑like protease (PLpro), the full‑length ubiquitin‑AMC substrate (Ub-AMC) is cleaved with a catalytic efficiency of 13,100 M⁻¹s⁻¹, whereas the minimal tetrapeptide Z-LRGG-AMC is cleaved 220‑fold less efficiently [1]. This dramatic disparity quantifies the energetic contribution of the entire ubiquitin scaffold beyond the C‑terminal LRGG motif. Notably, the IC50 of the inhibitor SJB2-043 shifts from 0.56 µM with Z-LRGG-AMC to 0.091 µM with Ub-AMC, demonstrating that the substrate identity directly influences the measured potency of active‑site inhibitors .

SARS-CoV Papain-Like Protease Deubiquitinase Assay

Kinetic Parameters for SARS-CoV-2 PLpro-NAB: Z-LRGG-AMC vs. ISG15-AMC

A direct comparison of Z-LRGG-AMC and the native ISG15-AMC substrate using SARS‑CoV‑2 PLpro‑NAB reveals starkly divergent kinetic profiles. Z-LRGG-AMC is hydrolyzed with a Vmax of 173,041 min⁻¹ and a Km of 45.2 μM, whereas ISG15‑AMC exhibits a Vmax of 34,186 min⁻¹ and a Km of 0.39 μM [1]. The 116‑fold higher Km for Z-LRGG-AMC indicates that the tetrapeptide binds the enzyme active site with substantially lower affinity than the full ISG15 protein, while the 5‑fold higher Vmax suggests a faster turnover number once bound.

SARS-CoV-2 PLpro Interferon-Stimulated Gene 15

Enzyme Selectivity Profile: DeSUMOylases SENP6 and SENP7

Beyond ubiquitin C‑terminal hydrolases, the LRGG sequence is recognized as the preferred substrate motif for the human deSUMOylating enzymes SENP6 and SENP7, whereas closely related SENPs (e.g., SENP1, SENP2, SENP5) show minimal activity toward this sequence . This selectivity is inferred from the observation that SENP6 and SENP7 preferentially process SUMO2/3 chains terminating in an LRGG motif, and Z-LRGG-AMC is cleaved by these enzymes in fluorogenic assays . In contrast, the pentapeptide Z-RLRGG-AMC and full‑length Ub-AMC are not reported to be efficient substrates for SENP6/7, underscoring the unique positioning of Z-LRGG-AMC at the intersection of ubiquitin and SUMO deconjugating enzyme families.

DeSUMOylase SENP6 SENP7 SUMO

Detection Sensitivity of AMC Fluorophore vs. AFC and βNA

The AMC (7-amino-4-methylcoumarin) leaving group employed in Z-LRGG-AMC confers superior detection sensitivity compared to alternative fluorophores such as AFC (7-amino-4-trifluoromethylcoumarin) and chromogenic β-naphthylamide (βNA). In a direct comparison using the cysteine peptidase papain, the detection limit for an AMC‑conjugated peptide (Glp-Phe-Ala-AMC) was 17 pmol (0.29 μg), while the corresponding AFC‑conjugated peptide required 43 pmol (0.74 μg) for reliable detection—a 2.5‑fold improvement in sensitivity for AMC [1]. Furthermore, AMC substrates are widely recognized to provide substantially greater sensitivity than βNA‑based substrates, which often require higher enzyme concentrations and longer incubation times to generate detectable signal [2].

Fluorogenic Substrate Detection Limit AMC

High-Throughput Screening Compatibility: Z-LRGG-AMC in 384‑Well PLpro Assays

Z-LRGG-AMC has been validated in a robust 384‑well high‑throughput screening (HTS) assay for SARS‑CoV papain‑like protease (PLpro) inhibitors. In this format, 40 μL of 50 nM PLpro is incubated with test compounds for 10 minutes, followed by addition of 10 μL of 62.5 μM Z-LRGG-AMC (final concentration 12.5 μM). Fluorescence (λex 360 nm, λem 460 nm) is monitored continuously for 15 minutes, yielding Z′ factors suitable for HTS and enabling the identification of inhibitors with nanomolar potency [1]. The same assay conditions have been adapted for selectivity profiling against human DUBs USP7 and USP14, demonstrating the cross‑platform utility of Z-LRGG-AMC [1].

High-Throughput Screening PLpro Inhibitor 384‑Well Format

Optimal Procurement and Deployment Scenarios for Z-LRGG-AMC in Protease Research and Drug Discovery


Basal Isopeptidase T (IPaseT) Kinetic Characterization and Inhibitor Screening

For laboratories focused on the basal, ubiquitin‑independent activity of isopeptidase T, Z-LRGG-AMC is the substrate of choice. Its moderate catalytic efficiency (kcat/Km = 18 M⁻¹s⁻¹) and favorable Km under ubiquitin‑activated conditions (846 μM) enable accurate Michaelis‑Menten analysis without the confounding effects of the additional N‑terminal arginine present in Z-RLRGG-AMC [1]. This scenario is ideal for characterizing novel IPaseT inhibitors, validating enzyme preparations, and performing steady‑state kinetic studies in a defined, minimal recognition system.

SARS-CoV-2 PLpro Inhibitor Discovery Using a Validated 384‑Well HTS Protocol

Z-LRGG-AMC is fully validated for high‑throughput screening of PLpro inhibitors in a 384‑well format with established Z′ factors and selectivity counter‑screening protocols against USP7 and USP14 [1]. The published assay conditions (50 nM PLpro, 12.5 μM Z-LRGG-AMC, continuous fluorescence monitoring) can be directly adopted without extensive optimization, accelerating hit identification and lead optimization for antiviral drug discovery programs targeting SARS‑CoV‑2 and related coronaviruses [1]. The use of Z-LRGG-AMC rather than Ub-AMC reduces substrate cost while still providing sufficient signal window for robust HTS.

Interrogation of SENP6 and SENP7 DeSUMOylase Activity in Ubiquitin‑SUMO Crosstalk Studies

The LRGG motif is uniquely recognized as the preferred cleavage sequence for the human deSUMOylating enzymes SENP6 and SENP7 [1]. Z-LRGG-AMC thus serves as a selective tool to measure SENP6/7 activity in vitro, enabling researchers to dissect the roles of these enzymes in SUMO chain processing, DNA damage response, and chromatin regulation. Unlike generic ubiquitin substrates or full‑length SUMO‑AMC conjugates, Z-LRGG-AMC provides a simplified, cost‑effective entry point for studying SENP6/7 enzymology and for screening small‑molecule modulators of this pathway [1].

Comparative Substrate Profiling of Ubiquitin vs. ISG15 Deconjugating Enzymes

The divergent kinetic parameters of Z-LRGG-AMC (Vmax = 173,041 min⁻¹, Km = 45.2 μM) and ISG15‑AMC (Vmax = 34,186 min⁻¹, Km = 0.39 μM) for SARS‑CoV‑2 PLpro‑NAB provide a quantitative framework for comparative enzymology [1]. Researchers can employ Z-LRGG-AMC as a reference substrate to benchmark the activity of PLpro and related DUBs against both ubiquitin‑mimetic and ISG15‑mimetic substrates, elucidating the molecular determinants of substrate discrimination and identifying inhibitors that differentially affect ubiquitin versus ISG15 processing. This application is particularly relevant for antiviral research where PLpro's dual deubiquitinating and deISGylating activities are therapeutic targets [1].

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